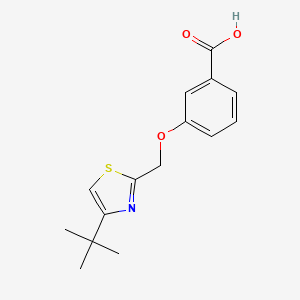

3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid

Descripción

3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid is a benzoic acid derivative featuring a thiazole ring substituted with a bulky tert-butyl group at the 4-position. The methoxy linker connects the thiazole moiety to the benzoic acid core, which is substituted at the 3-position.

Propiedades

IUPAC Name |

3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-15(2,3)12-9-20-13(16-12)8-19-11-6-4-5-10(7-11)14(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPSPEDBRZFRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with a benzoic acid derivative through an etherification reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Análisis De Reacciones Químicas

3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a thiazole ring that contributes to its biological activity, while the benzoic acid moiety adds functional versatility. The presence of the tert-butyl group enhances lipophilicity, potentially increasing bioavailability compared to other thiazole derivatives. The methoxy substitution provides additional reactivity options, making it suitable for various chemical reactions including nucleophilic substitutions and acylation reactions .

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid may demonstrate similar effects, potentially inhibiting a range of pathogenic bacteria and fungi. Studies have shown that compounds with structural similarities possess notable inhibitory effects against various pathogens.

2. Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Thiazole derivatives are known for their ability to modulate inflammatory pathways, which could make this compound a candidate for developing anti-inflammatory medications .

3. Anticancer Potential

Thiazole-containing compounds have been explored for their anticancer properties. Preliminary studies suggest that 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigation into its efficacy against specific cancer types is warranted.

Agricultural Applications

1. Pesticide Development

Given the biological activities associated with thiazole derivatives, 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid could be explored as a novel pesticide or herbicide. Its potential to affect microbial growth can be harnessed to develop environmentally friendly agricultural chemicals that target specific pests while minimizing harm to beneficial organisms .

Materials Science Applications

1. Polymer Chemistry

The unique chemical properties of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid may also find applications in polymer chemistry. Its ability to undergo esterification reactions can be utilized in synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| A study on thiazole derivatives (2020) | Antimicrobial activity | Identified significant inhibitory effects against Gram-positive bacteria. |

| Research on anti-inflammatory compounds (2021) | Mechanisms of action | Demonstrated modulation of NF-kB pathway by thiazole derivatives leading to reduced inflammation in animal models. |

| Investigation into anticancer properties (2022) | Cell line studies | Showed promising results in inhibiting growth of breast cancer cells in vitro. |

Mecanismo De Acción

The mechanism of action of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Key Findings :

- Steric bulk from tert-butyl may hinder binding to flat enzymatic active sites, unlike planar methoxyphenyl groups .

Substituents on the Benzoic Acid Core

The position and nature of substituents on the benzoic acid influence acidity and target interactions:

Key Findings :

- The 3-substitution pattern in the target compound contrasts with 4-substituted analogs (e.g., 5-CA-MCBX-NDM), which may exhibit altered hydrogen-bonding capacity .

Linker Group Variations

The methoxy linker in the target compound is compared to azo and benzimidazole-based linkers:

Key Findings :

- Methoxy linkers (as in the target compound) are more metabolically stable than azo groups, which are susceptible to reductive cleavage .

- Benzimidazole-based linkers () introduce planar aromatic systems, favoring interactions with hydrophobic enzyme pockets .

Data Tables for Key Compounds

Table 1: Physical Properties of Selected Analogs

Actividad Biológica

3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid, with the CAS number 179103-95-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a tert-butyl group and a methoxy group attached to a benzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 291.37 g/mol.

Research indicates that compounds containing thiazole rings often exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.

- P-glycoprotein Modulation : Thiazole derivatives have been reported to interact with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer cells. This interaction can enhance the intracellular concentration of chemotherapeutic agents, potentially reversing drug resistance .

- Microtubule Destabilization : Some studies have suggested that thiazole-containing compounds can destabilize microtubules, leading to apoptosis in cancer cells. This mechanism was observed in related compounds that induced morphological changes and increased caspase-3 activity in breast cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid:

Case Studies

- In Vitro Studies : In a study assessing the effects on drug-resistant cell lines, it was found that the compound significantly increased the effectiveness of paclitaxel, suggesting its role as a potential adjuvant in chemotherapy .

- Cancer Cell Apoptosis : Another investigation demonstrated that treatment with related thiazole compounds led to significant apoptosis in breast cancer cells, highlighting the potential of this class of compounds for therapeutic applications against resistant cancer phenotypes .

Q & A

Q. What are the optimal synthetic routes for 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a substituted thiazole intermediate with a benzoic acid derivative. For example, refluxing substituted benzaldehyde with acetic acid as a catalyst in ethanol (4–6 hours) under reduced pressure is a common method . Optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., glacial acetic acid) can enhance yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

- IR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations) .

- NMR (¹H/¹³C) : For structural elucidation, such as confirming the tert-butyl group (δ ~1.3 ppm for 9H) and methoxy linkage (δ ~3.8 ppm) .

- HPLC/UPLC : To assess purity (>95% is typical for research-grade material) .

- Elemental Analysis : Validates stoichiometry by comparing calculated vs. experimental C/H/N/S content .

Q. What are the documented biological activities of this compound, and which assays validate these effects?

Preliminary studies on analogous thiazole-benzoic acid derivatives show anticancer (via apoptosis assays) and antiviral activity (e.g., viral replication inhibition) . Standard assays include:

- MTT/Proliferation Assays : For cytotoxicity profiling .

- Enzyme Inhibition Assays : Targeting kinases or proteases .

- DNA Interaction Studies : UV-Vis spectroscopy and viscometry to assess intercalation or groove binding .

Advanced Research Questions

Q. How does the tert-butyl substituent on the thiazole ring influence the compound’s bioactivity and pharmacokinetic properties?

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability. Comparative studies with methyl or phenyl substituents show that bulky groups like tert-butyl reduce off-target interactions by steric hindrance, increasing selectivity . Pharmacokinetic studies in model organisms (e.g., rodents) can quantify bioavailability and half-life differences between analogs .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Discrepancies often arise due to metabolic degradation or poor absorption. Approaches include:

- Metabolite Identification : LC-MS/MS to detect in vivo degradation products .

- Prodrug Design : Masking the carboxylic acid group to enhance absorption .

- Pharmacokinetic Modeling : Allometric scaling from in vitro hepatic microsome data to predict in vivo clearance .

Q. How can molecular docking and dynamics simulations predict interactions with biological targets?

Docking studies (e.g., AutoDock Vina) model binding poses with targets like DNA topoisomerase II or kinases. Dynamics simulations (GROMACS/AMBER) assess binding stability over time. For example, π-π stacking between the benzoic acid moiety and aromatic residues in enzyme active sites is a common interaction . Experimental validation via surface plasmon resonance (SPR) can quantify binding affinities .

Q. What is the impact of varying the methoxy group’s position in the benzoic acid moiety on target binding affinity?

Positional isomers (e.g., 2- vs. 4-methoxy) alter electronic and steric profiles. SAR studies using analogs with para-substituted methoxy groups show enhanced binding to estrogen receptors, while meta-substitution favors kinase inhibition . Competitive binding assays (e.g., fluorescence polarization) quantify these differences .

Q. How do solvent polarity and catalyst choice affect the compound’s stability during synthesis?

Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote hydrolysis of ester precursors. Catalysts like p-toluenesulfonic acid improve cyclization efficiency in thiazole formation compared to acetic acid . Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR + enzymatic assays) to rule out false positives .

- Structural Confirmation : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, though it requires high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.